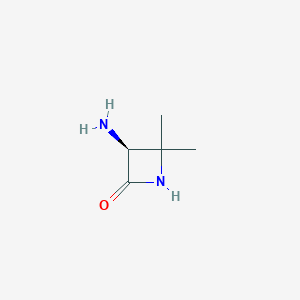![molecular formula C25H31Cl2NO6 B12522501 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine](/img/structure/B12522501.png)
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of acridine, a nitrogen-containing heterocyclic aromatic compound, and multiple ethoxy groups, which contribute to its chemical reactivity and versatility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of acridine with 2-(2-chloroethoxy)ethanol under controlled conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a pure form.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may result in the replacement of chloro groups with hydroxyl or alkoxy groups, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis[2-(2-chloroethoxy)ethyl] ether
- Tetraethylene glycol dichloride
- 1,11-Dichloro-3,6,9-trioxaundecane
Uniqueness
3,6-Bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine is unique due to its specific combination of acridine and multiple ethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C25H31Cl2NO6 |
|---|---|
Molekulargewicht |
512.4 g/mol |
IUPAC-Name |
3,6-bis[2-[2-(2-chloroethoxy)ethoxy]ethoxy]acridine |
InChI |
InChI=1S/C25H31Cl2NO6/c26-5-7-29-9-11-31-13-15-33-22-3-1-20-17-21-2-4-23(19-25(21)28-24(20)18-22)34-16-14-32-12-10-30-8-6-27/h1-4,17-19H,5-16H2 |
InChI-Schlüssel |
GFPYWINQRREFEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC2=NC3=C(C=CC(=C3)OCCOCCOCCCl)C=C21)OCCOCCOCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[3-(3-Phenoxypropoxy)propoxy]benzaldehyde](/img/structure/B12522426.png)
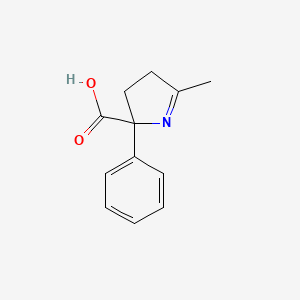

![1H-Imidazole, 4,5-dihydro-2-[4-[(4-methoxyphenyl)thio]phenyl]-](/img/structure/B12522449.png)
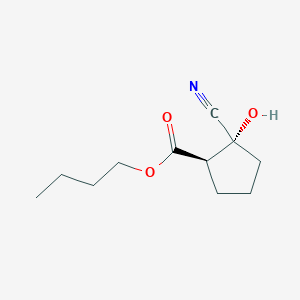
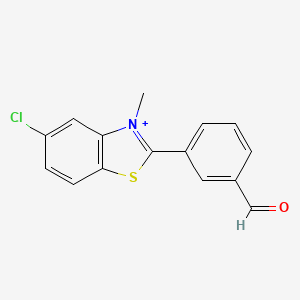
![[(1,2-Diiodocyclopropyl)methyl]benzene](/img/structure/B12522463.png)
![4-[(2-Chlorohex-1-en-1-yl)sulfanyl]morpholine](/img/structure/B12522473.png)
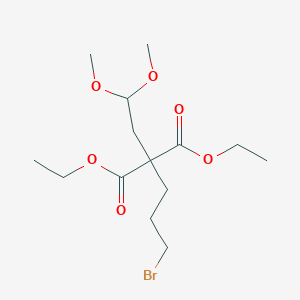

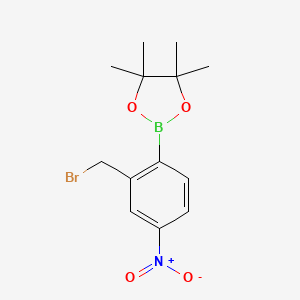
![9,9'-(1,4-Phenylene)bis[10-(9,9-diphenyl-9H-fluoren-2-yl)anthracene]](/img/structure/B12522490.png)
